1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O4/c12-9-4-2-1-3-7(9)5-14-6-8(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLDDZKBNCVJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology (Adapted from,,):
-
Claisen Condensation : Ethyl difluoroacetate undergoes Claisen condensation with triethyl orthoformate in acetic anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate.
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Cyclization with Methylhydrazine : The intermediate reacts with methylhydrazine in a two-phase system (toluene/water) using a weak base (Na₂CO₃ or K₂CO₃) at −20°C to 0°C. This step achieves >95% conversion to the pyrazole ester.
Key Data:
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Claisen Condensation | Acetic anhydride, 60–65°C, 2 hr | 98% | >98% | |
| Cyclization | Na₂CO₃, −20°C, 1–3 hr | 75–80% | 99.9% |
Introduction of the 2-Fluorobenzyl Group
The 2-fluorobenzyl moiety is introduced via nucleophilic substitution or alkylation. 2-Fluorobenzyl chloride is the preferred electrophile due to its reactivity.
Alkylation Protocol (From,):
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Substrate Preparation : The pyrazole intermediate (e.g., methyl 3-nitro-1H-pyrazole-4-carboxylate) is dissolved in acetonitrile.
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Reaction : 2-Fluorobenzyl chloride and K₂CO₃ are added, and the mixture is refluxed for 3–6 hours.
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Workup : The product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:5).
Optimization Insights:
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Solvent Choice : Acetonitrile outperforms DMF or DMSO in minimizing side reactions.
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Base Selection : K₂CO₃ yields higher regioselectivity compared to NaH or Et₃N.
Nitration of the Pyrazole Ring
Nitration is critical for introducing the nitro group at the C3 position. Directed ortho-metallation (DoM) strategies are avoided due to competing side reactions.
Comparative Data:
| Nitrating Agent | Temperature | Yield | Byproducts | Source |
|---|---|---|---|---|
| Acetyl nitrate | 0°C | 85% | <5% (dinitro) | |
| Fuming HNO₃ | 5°C | 78% | 10–15% (oxidation) |
Carboxylation and Ester Hydrolysis
The carboxylic acid group is introduced via hydrolysis of a methyl ester precursor.
Yield Enhancement:
-
Solvent Mixtures : Ethanol/water (40% v/v) during recrystallization improves purity to >99.6% .
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Catalyst Use : KI (1.5 mol%) accelerates hydrolysis kinetics by 30%.
Integrated Synthetic Routes
Route 1: Sequential Functionalization (Patent-Centric)
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Pyrazole Ester Synthesis : 75% yield over four steps.
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2-Fluorobenzylation : 82% yield (acetonitrile, K₂CO₃).
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Nitration : 85% yield (acetyl nitrate).
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Hydrolysis : 95% yield (NaOH/HCl).
Total Yield : 49.5%
Route 2: One-Pot Cyclization-Nitration (Journal-Based)
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Combines cyclization and nitration in a single reactor using HNO₃/Ac₂O.
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Total Yield : 58% (purity 98.2%)
Challenges and Mitigation Strategies
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Regioselectivity in Nitration :
-
Benzylation Side Reactions :
Scalability and Industrial Adaptations
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Continuous Flow Reactors : Reduce reaction time by 40% for cyclization steps.
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Catalyst Recycling : Pd/C from hydrogenation steps is reused ≥5 times without loss of activity.
Analytical Characterization
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted benzyl derivatives, and esters.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is with a molecular weight of 265.20 g/mol. Its structure includes a pyrazole ring substituted with a fluorobenzyl group and a nitro group, which contributes to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory agent. The presence of the nitro group is critical for enhancing the compound's interaction with biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The introduction of fluorine atoms in the structure has been shown to enhance selectivity and potency against these enzymes, suggesting that this compound could be further explored for therapeutic use .
Agrochemicals
The compound's structural characteristics also make it suitable for applications in agrochemicals. Research indicates that pyrazole derivatives can act as herbicides or fungicides due to their ability to disrupt biological pathways in target organisms.
Case Study: Herbicidal Activity
In experimental trials, similar pyrazole compounds have shown effective herbicidal activity against various weed species, leading to their consideration as environmentally friendly alternatives to traditional herbicides. The specific mechanism involves inhibiting key metabolic pathways in plants, thereby preventing their growth .
Material Science
Beyond biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with unique properties.
Case Study: Polymer Development
Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. These materials are being studied for applications in electronics and aerospace industries, where performance under extreme conditions is critical .
Summary Table of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Significant COX inhibition observed |
| Agrochemicals | Herbicides/Fungicides | Effective against various weed species |
| Material Science | Advanced polymers and coatings | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes.
Comparison with Similar Compounds
Analysis :
- The dichlorinated analog further amplifies these effects, which may enhance receptor binding in hydrophobic pockets.
Heterocyclic Core Modifications
Analysis :
- Indazole vs.
- Pyridine Substitution : The pyridinyl group in may enhance solubility in aqueous environments due to its basic nitrogen, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
Fluorophenyl and Aliphatic Substituents
Analysis :
- Aliphatic vs.
- Ring Expansion : The cyclohepta[c]pyrazole in offers a larger hydrophobic surface area, which could influence pharmacokinetic properties like volume of distribution.
Biological Activity
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS Number: 1856047-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, interactions with specific enzymes, and potential therapeutic applications.
- Molecular Formula : C₁₁H₈FN₃O₄
- Molecular Weight : 265.20 g/mol
- Structure : The compound features a pyrazole core with a nitro group and a carboxylic acid functionality, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrazole compounds often exhibit significant biological activities, particularly in anti-inflammatory and analgesic contexts. The specific compound of interest has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory activity in various studies. The following table summarizes key findings related to its anti-inflammatory effects:
The studies indicate that the compound exhibits significant inhibition of COX-2, a target for many anti-inflammatory drugs, suggesting its potential use as a therapeutic agent in inflammatory diseases.
The primary mechanism of action for this compound appears to involve the inhibition of COX enzymes:
- COX-1 and COX-2 Inhibition : The compound selectively inhibits COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects typically associated with non-selective NSAIDs.
Case Studies
In one notable study, the compound was tested against a series of inflammatory models, demonstrating a significant reduction in edema and pain response comparable to established NSAIDs like diclofenac. Histopathological evaluations showed minimal damage to gastric mucosa, indicating a favorable safety profile.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of fluorobenzyl hydrazines with nitro-substituted pyrazole precursors. For example, fluorobenzyl hydrazine derivatives can react with ethyl 3-nitro-1H-pyrazole-4-carboxylate under reflux in ethanol .
- Step 2 : Hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) to yield the carboxylic acid. This is achieved using aqueous NaOH or HCl under controlled temperatures (60–80°C) .
- Purity Assurance : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is validated using HPLC (>98% by area) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include the fluorobenzyl aromatic protons (δ 7.2–7.5 ppm, split due to fluorine coupling), pyrazole ring protons (δ 8.1–8.3 ppm for C5-H), and the carboxylic acid proton (δ 12–13 ppm if not deuterated) .
- IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1530 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₁₁H₈FN₃O₄, exact mass 265.04) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data observed for derivatives of this compound in different assay systems?
Methodological Answer: Contradictions often arise from assay-specific factors:
- Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays. For example, nitro group reduction in cellular environments may generate reactive intermediates, confounding results .
- Metabolite Screening : Use LC-MS to identify metabolites in cell lysates. The fluorobenzyl group may undergo oxidative metabolism, altering activity .
- Orthogonal Assays : Validate antimicrobial activity (common for pyrazole derivatives) using both MIC (Minimum Inhibitory Concentration) and time-kill assays to distinguish static vs. cidal effects .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives targeting specific enzymes or receptors?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the electron-withdrawing effect of the nitro group on the pyrazole ring, which influences hydrogen-bonding interactions with targets like kinases or bacterial enzymes .
- Molecular Docking : Use PyMOL or AutoDock to model interactions with S1P1 receptors (fluorobenzyl groups enhance hydrophobic binding in pockets) or bacterial dihydrofolate reductase (nitro group mimics pterin substrates) .
- ADMET Predictions : Tools like SwissADME predict solubility and metabolic stability. The carboxylic acid group improves solubility but may reduce blood-brain barrier penetration .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Methodological Answer:
- Challenge 1 : Nitration reactions at scale risk exothermic runaway. Use flow chemistry with precise temperature control and dilute HNO₃/H₂SO₄ mixtures .
- Challenge 2 : Low yields during fluorobenzyl substitution. Optimize stoichiometry (1:1.2 molar ratio of pyrazole precursor to fluorobenzyl bromide) and use phase-transfer catalysts like TBAB .
- Purification : Replace column chromatography with recrystallization (ethanol/water) or acid-base extraction for cost-effective scale-up .
Q. How does the fluorobenzyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Methodological Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation of the benzyl group, confirmed by liver microsome assays (t₁/₂ increased from 2.1 to 4.8 hours) .
- Crystal Packing : X-ray diffraction shows fluorine participates in weak C-F···H-N hydrogen bonds, improving crystallinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity between this compound and its methyl ester analog?
Methodological Answer:
- Solubility Differences : The carboxylic acid form has higher aqueous solubility (measured via shake-flask: 12 mg/mL vs. 0.5 mg/mL for the ester), affecting bioavailability in agar diffusion assays .
- Protonation State : At physiological pH (7.4), the carboxylic acid is deprotonated, enhancing electrostatic interactions with bacterial membranes. Test activity at pH 5.0 (protonated form) for comparison .
- Synergy Testing : Combine with efflux pump inhibitors (e.g., PAβN) to determine if ester analogs are substrates for bacterial efflux systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
